Cas no 884069-38-9 (4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile)

4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile is a benzimidazole-derived organic compound featuring a nitrile functional group attached to a phenyl ring. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and materials science. The 2-methyl substitution on the benzimidazole moiety enhances stability while maintaining reactivity for further functionalization. The nitrile group offers potential for nucleophilic addition or reduction, enabling diverse downstream modifications. Its rigid aromatic framework contributes to desirable electronic properties, making it useful in optoelectronic materials or as a building block for heterocyclic synthesis. The compound's well-defined structure ensures reproducibility in research applications, and its moderate polarity allows for straightforward purification.
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile structure
884069-38-9 structure
Product name:4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile
CAS No:884069-38-9
MF:C15H11N3
MW:233.267942667007
CID:5235412
PubChem ID:15045512

4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile
    • Benzonitrile, 4-(2-methyl-1H-benzimidazol-1-yl)-
    • 4-(2-Methyl-1h-benzo[d]imidazol-1-yl)benzonitrile
    • 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile
    • Inchi: 1S/C15H11N3/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13/h2-9H,1H3
    • InChI Key: ZXRGQOWZKLFSQY-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(N2C(C)=NC3=CC=CC=C32)C=C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1

4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353126-2.5g
4-(2-Methyl-1h-benzo[d]imidazol-1-yl)benzonitrile
884069-38-9 98%
2.5g
¥5017.00 2024-04-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD516628-1g
4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzonitrile
884069-38-9 97%
1g
¥1197.0 2024-04-17
Enamine
EN300-1082865-10g
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile
884069-38-9 95%
10g
$1224.0 2023-10-28
Enamine
EN300-1082865-0.25g
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile
884069-38-9 95%
0.25g
$105.0 2023-10-28
Enamine
EN300-1082865-5g
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile
884069-38-9 95%
5g
$825.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353126-5g
4-(2-Methyl-1h-benzo[d]imidazol-1-yl)benzonitrile
884069-38-9 98%
5g
¥6930.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353126-1g
4-(2-Methyl-1h-benzo[d]imidazol-1-yl)benzonitrile
884069-38-9 98%
1g
¥2565.00 2024-04-27
Enamine
EN300-1082865-1g
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile
884069-38-9 95%
1g
$284.0 2023-10-28
Enamine
EN300-1082865-1.0g
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile
884069-38-9
1g
$284.0 2023-06-10
Enamine
EN300-1082865-2.5g
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile
884069-38-9 95%
2.5g
$558.0 2023-10-28

Additional information on 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile

Introduction to 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile (CAS No. 884069-38-9) in Modern Chemical and Pharmaceutical Research

4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile, identified by the chemical identifier CAS No. 884069-38-9, represents a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a benzonitrile moiety linked to a substituted benzodiazole ring, has garnered attention due to its structural versatility and potential biological activities. The presence of a methyl group on the benzodiazole ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery efforts.

The structural framework of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile combines the electron-withdrawing nature of the nitrile group with the aromatic system of benzene. This combination not only enhances the compound's solubility in various solvents but also influences its interaction with biological targets. The benzodiazole moiety, known for its role in anxiolytic and sedative effects, adds another layer of biological relevance to this compound.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile has emerged as a promising candidate in this context. Its unique structural features make it a potential lead compound for further derivatization and optimization. Researchers have been exploring its potential in various therapeutic areas, including central nervous system disorders, inflammation, and cancer.

One of the most intriguing aspects of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile is its interaction with biological receptors and enzymes. Studies have suggested that the compound can modulate the activity of several key targets involved in disease pathways. For instance, its ability to interact with GABA receptors has been explored in the context of developing new anxiolytics. Additionally, its potential role in inhibiting certain enzymes associated with inflammation has been a focus of interest.

The synthesis of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the functionalization of the benzodiazole ring followed by coupling with the benzonitrile moiety. Advances in synthetic methodologies have enabled more efficient and scalable production methods, facilitating further research and development.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile. Molecular modeling studies have provided insights into its binding interactions with biological targets at an atomic level. These studies are crucial for designing next-generation drugs that can achieve higher specificity and potency.

In clinical research, 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile has been evaluated in preclinical models for various diseases. Preliminary results indicate promising activity against certain central nervous system disorders, suggesting its potential as a therapeutic agent. However, further studies are needed to fully elucidate its mechanism of action and long-term safety profile.

The pharmaceutical industry has taken note of the potential of 4-(2-methyl-1H-1,3-benzodiazol-1-y]benzonitrile, leading to several ongoing clinical trials and collaborative research projects. These efforts aim to translate laboratory findings into viable therapeutic options for patients suffering from various conditions. The compound's unique structure provides a rich foundation for medicinal chemists to explore new drug candidates.

Environmental considerations are also an important aspect when evaluating compounds like 4-(2-methyl-H)-13-benzo-dia-zol-l-y]benzo-ni-trile (CAS No. 884069389). Research into sustainable synthesis methods ensures that production processes are environmentally friendly while maintaining high yields and purity standards. This approach aligns with global efforts to promote green chemistry and reduce the ecological footprint of pharmaceutical manufacturing.

Future directions for research on 4-(2-methyl-H)-13-benzo-dia-zoI-l-y]benzo-ni-trile include exploring its potential as an intermediate in synthesizing more complex molecules. Its structural features make it an ideal candidate for further functionalization, allowing researchers to create derivatives with enhanced biological activity or improved pharmacokinetic properties.

In conclusion,4-(2-methyl-H)-13-benzo-dia-zoI-l-y]benzo-ni-trile (CAS No 884069389) is a multifaceted compound with significant potential in pharmaceutical research Its unique structure bioactivity profile synthetic accessibility make it an attractive candidate for further exploration In light of recent advancements in drug discovery technologies this compound is poised to contribute to the development of novel therapeutic agents addressing critical unmet medical needs

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd